CL-385319 vs. Stachyflin: H5N1 Activity Differentiation for High-Pathogenicity Avian Influenza Models
CL-385319 demonstrates quantifiable inhibitory activity against highly pathogenic H5N1 influenza A virus in MDCK cells, whereas stachyflin, a structurally distinct HA fusion inhibitor, lacks documented H5N1 potency in comparable cellular assays [1][2]. Stachyflin exhibits potent activity against H1N1 (IC50 = 0.003 μM) and H2 subtypes but has not been shown to inhibit H5N1 virus entry at comparable concentrations [2]. This subtype selectivity differential is critical for researchers requiring validated H5N1-targeting tool compounds.
| Evidence Dimension | Inhibitory potency against H5N1 influenza A virus |
|---|---|
| Target Compound Data | IC50 = 27.03 ± 2.54 μM (H5N1, MDCK cells) |
| Comparator Or Baseline | Stachyflin: No reported H5N1 activity; H1N1 IC50 = 0.003 μM |
| Quantified Difference | CL-385319 demonstrates defined H5N1 activity; stachyflin shows no measurable H5N1 inhibition |
| Conditions | MDCK cell infection assay with highly pathogenic H5N1 virus |
Why This Matters
For H5N1-focused antiviral research, CL-385319 provides a validated tool compound with documented potency, whereas stachyflin does not address this viral subtype.
- [1] Liu S, Li R, Zhang R, et al. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry. Eur J Pharmacol. 2011;660(2-3):460-467. doi:10.1016/j.ejphar.2011.04.013 View Source
- [2] Minagawa K, Kouzuki S, Yoshimoto J, et al. Stachyflin and acetylstachyflin, novel anti-influenza A virus substances, produced by Stachybotrys sp. RF-7260. I. Isolation, structure elucidation and biological activities. J Antibiot (Tokyo). 2002;55(2):155-164. doi:10.7164/antibiotics.55.155 View Source
